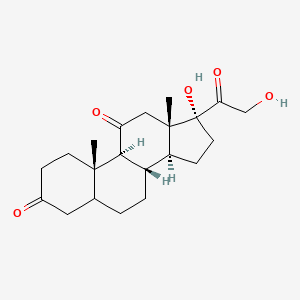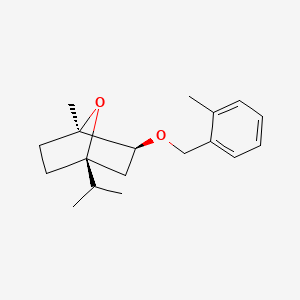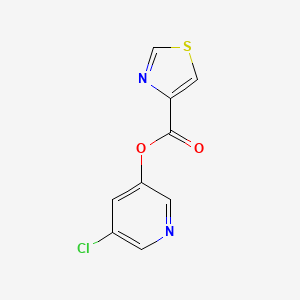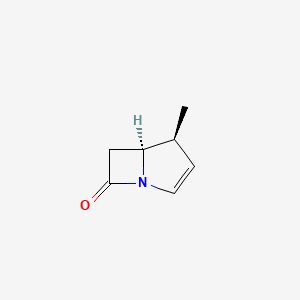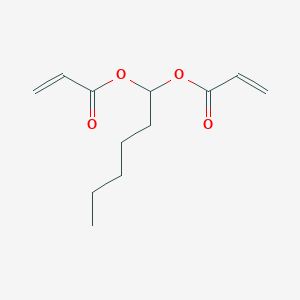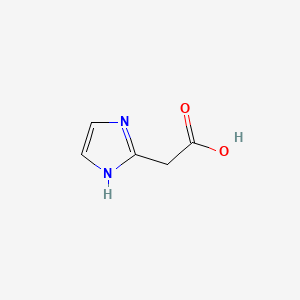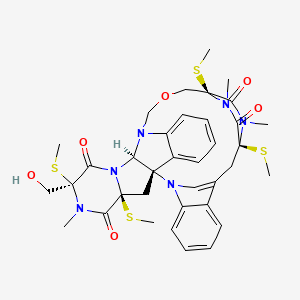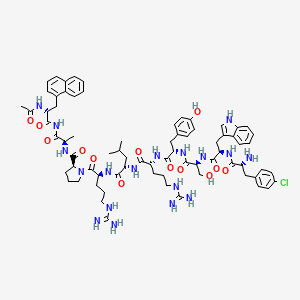
N-Acetyl-L-phosphinothricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-L-phosphinothricin is an N-acetyl-L-amino acid derived from L-phosphinothricin. It is a N-acetylphosphinothricin and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-phosphinothricin(2-).
Applications De Recherche Scientifique
Herbicide Resistance in Plants
N-Acetyl-L-phosphinothricin plays a significant role in developing herbicide resistance in plants. Transgenic plants containing the phosphinothricin-N-acetyltransferase gene can metabolize the herbicide L-phosphinothricin (glufosinate) differently from untransformed plants, indicating a possible pathway for creating herbicide-resistant crops (Dröge, Broer, & Pühler, 1992).
Male Sterility in Transgenic Plants
N-Acetyl-L-phosphinothricin has been used in a system to induce male sterility in transgenic plants. This involves the tapetum specific deacetylation of the herbicide L-phosphinothricin (L-PPT) (Risse, Pühler, & Flaschel, 2005).
Selection of Transformed Plant Cells
The compound is utilized in the selection of transformed protoplast-derived Zea mays colonies. This involves the use of phosphinothricin and an assay using the pH indicator chlorophenol red (Kramer, Dimaio, Carswell, & Shillito, 1993).
Engineering Herbicide Resistance
Engineering herbicide resistance in plants through the expression of a detoxifying enzyme, such as phosphinothricin acetyltransferase, allows for the detoxification of phosphinothricin, providing an approach to obtain herbicide-resistant plants (De Block et al., 1987).
Metabolism in Plants
The metabolism of the herbicide L-phosphinothricin in various plants has been analyzed, revealing different metabolic pathways and final stable products in transgenic and untransformed plants (Droge-Laser, Siemeling, Puhler, & Broer, 1994).
Synthesis for Industrial Production
Efficient synthesis methods for L-phosphinothricin, a competitive and environmentally friendly herbicide, have been developed. This includes a kinetic resolution route using a novel aminoacylase from Stenotrophomonas maltophilia (Cao, Cheng, Xue, & Zheng, 2020).
Soil Bacteria Interaction
The interaction of phosphinothricin with soil bacteria, including its degradation and transformation by different enzymatic reactions in bacterial strains, has been studied, providing insights into its environmental impact (Bartsch & Tebbe, 1989).
Genetic Engineering of Herbicide Resistance
The similarities of bar and pat gene products, which encode phosphinothricin acetyltransferase and confer resistance to phosphinothricin, are applicable in plant genetic engineering, as demonstrated in various plant species (Wehrmann, Vliet, Opsomer, Botterman, & Schulz, 1996).
Propriétés
Nom du produit |
N-Acetyl-L-phosphinothricin |
|---|---|
Formule moléculaire |
C7H14NO5P |
Poids moléculaire |
223.16 g/mol |
Nom IUPAC |
(2S)-2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/t6-/m0/s1 |
Clé InChI |
VZVQOWUYAAWBCP-LURJTMIESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCP(=O)(C)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CCP(=O)(C)O)C(=O)O |
Synonymes |
N-ac-Pt N-acetyl-L-phosphinothricin N-acetylphosphinothricin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




